{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a peroxy group, which is known for its reactivity and potential use in organic synthesis and industrial applications.
Vorbereitungsmethoden
The synthesis of {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route may include the use of peroxy acids or other oxidizing agents to introduce the peroxy group into the molecule. Industrial production methods may involve large-scale oxidation reactions, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: Under specific conditions, the peroxy group can be reduced, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s reactivity makes it useful in studying biological oxidation processes.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene involves the reactivity of the peroxy group. This group can interact with various molecular targets, leading to oxidation or reduction reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene include other peroxy compounds like:
- Hydrogen peroxide
- Benzoyl peroxide
- Cumene hydroperoxide
These compounds share the presence of a peroxy group but differ in their specific structures and reactivity. This compound is unique due to its specific molecular arrangement, which imparts distinct properties and applications.
Eigenschaften
CAS-Nummer |
63860-82-2 |
---|---|
Molekularformel |
C17H22O2 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
2-(2-methylbutan-2-ylperoxy)hex-5-en-3-yn-2-ylbenzene |
InChI |
InChI=1S/C17H22O2/c1-6-8-14-17(5,15-12-10-9-11-13-15)19-18-16(3,4)7-2/h6,9-13H,1,7H2,2-5H3 |
InChI-Schlüssel |
NPVMQMMAEWSCDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OOC(C)(C#CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.